molecular formula C17H21N3O5S B12190534 (4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12190534
M. Wt: 379.4 g/mol
InChI Key: YQVYTQXEQLUHGS-UHFFFAOYSA-N
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Description

(4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a dimethoxyphenyl group, and a dioxidotetrahydrothiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxyaniline with an appropriate aldehyde to form the Schiff base, followed by cyclization with a suitable diketone to yield the pyrazolone core. The reaction conditions often require the use of acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors, automated systems, and rigorous quality control measures. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or reduced pyrazolone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction could produce amines

Scientific Research Applications

(4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of (4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Other pyrazolone derivatives

Uniqueness

What sets (4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H21N3O5S

Molecular Weight

379.4 g/mol

IUPAC Name

4-[(2,5-dimethoxyphenyl)iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H21N3O5S/c1-11-14(9-18-15-8-13(24-2)4-5-16(15)25-3)17(21)20(19-11)12-6-7-26(22,23)10-12/h4-5,8-9,12,19H,6-7,10H2,1-3H3

InChI Key

YQVYTQXEQLUHGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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